An In-depth Technical Guide to 2-Fluoroethylamine Hydrochloride: A Core Building Block for Modern Drug Discovery
An In-depth Technical Guide to 2-Fluoroethylamine Hydrochloride: A Core Building Block for Modern Drug Discovery
This guide provides an in-depth technical overview of 2-Fluoroethylamine hydrochloride (CAS 460-08-2), a pivotal fluorinated building block for researchers, medicinal chemists, and drug development professionals. We will move beyond a simple recitation of facts to explore the causality behind its synthesis, the rationale for its application, and the validated protocols necessary for its effective use and quality control.
Introduction: The Significance of the Fluoroethyl Moiety
2-Fluoroethylamine hydrochloride is an organic compound that has garnered significant attention as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] The strategic incorporation of a fluorine atom into organic molecules can profoundly alter their physicochemical and biological properties. Fluorine's high electronegativity and small size can enhance metabolic stability, improve binding affinity to target proteins, and increase lipophilicity, all of which are desirable traits in drug candidates.[2] This compound provides a reliable and reactive handle to introduce the valuable 2-fluoroethyl group into more complex molecular architectures. Its hydrochloride salt form enhances its stability and solubility in water, making it easier to handle and integrate into various synthetic pathways.[1][2]
Physicochemical and Spectroscopic Properties
Accurate characterization is the bedrock of chemical synthesis. The key properties of 2-Fluoroethylamine hydrochloride are summarized below, compiled from multiple sources to ensure a comprehensive profile.
| Property | Value | Source(s) |
| CAS Number | 460-08-2 | [3][4] |
| Molecular Formula | C₂H₇ClFN | [3] |
| Molecular Weight | 99.54 g/mol | [4][5][6] |
| Appearance | White to light yellow crystalline powder/solid | [2][3] |
| Melting Point | 99-103 °C (lit.) | [4][7] |
| Solubility | Soluble in water | [1][2] |
| SMILES | C(CF)N.Cl | [3] |
| InChI Key | YRRZGBOZBIVMJT-UHFFFAOYSA-N | [3] |
Synthesis and Mechanistic Rationale
The preparation of 2-Fluoroethylamine hydrochloride can be approached through several routes. A common and effective method involves the conversion of 2-fluoroethanol. This multi-step synthesis is designed to achieve high purity and yield, which are critical for pharmaceutical applications.[8][9]
Synthesis Workflow: From 2-Fluoroethanol
The following diagram illustrates a typical synthetic pathway. The rationale behind this approach is the use of readily available starting materials and the formation of key intermediates that allow for the controlled introduction of the amine functionality.
Caption: Generalized workflow for the synthesis of 2-Fluoroethylamine HCl.
Detailed Experimental Protocol
This protocol is a synthesized representation based on established chemical principles and patent literature.[8][9]
Objective: To synthesize 2-Fluoroethylamine hydrochloride from 2-fluoroethanol with a target purity of >98%.
Step 1: Synthesis of 2-Fluoroethyl Tosylate
-
In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and drying tube, dissolve 2-fluoroethanol (e.g., 130-160g) in a suitable solvent under an inert atmosphere.[8]
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (e.g., 190g) portion-wise, ensuring the temperature does not exceed 10 °C.[8]
-
After the addition is complete, allow the reaction to stir at room temperature until TLC analysis indicates the consumption of the starting material.
-
The reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure to yield the intermediate, 2-fluoroethyl tosylate.
Step 2: Phthalimide Substitution
-
To a 2L flask, add the intermediate from Step 1 (130-160g), potassium phthalimide (120-130g), and DMF (500-1600mL).[8]
-
Heat the mixture to 80-120 °C and stir for 30-45 minutes, or until the reaction is complete by TLC.[8]
-
Cool the reaction mixture and pour it into a large volume of water (2-3L) with stirring.[8]
-
The precipitated solid, N-(2-fluoroethyl)phthalimide, is collected by filtration, washed with water, and dried.
Step 3 & 4: Hydrazinolysis and Salt Formation
-
Suspend the N-(2-fluoroethyl)phthalimide in ethanol.
-
Add hydrazine hydrate and reflux the mixture. The progress of the deprotection is monitored by TLC.
-
After completion, cool the mixture and filter off the phthalhydrazide byproduct.
-
To the filtrate containing the free base, add a solution of HCl in ethanol or isopropanol.
-
Cool the solution to induce crystallization of 2-Fluoroethylamine hydrochloride.
-
Collect the white crystalline solid by filtration, wash with cold ethanol, and dry under vacuum at 70-80 °C to yield the final product.[8][9]
Applications in Research and Development
2-Fluoroethylamine hydrochloride is not an end product but a critical starting material. Its utility stems from the ability of its primary amine to act as a potent nucleophile, allowing for its incorporation into a wide array of molecular scaffolds.
Pharmaceutical Synthesis
This compound is a cornerstone in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.[1] It serves as a key intermediate for neurological drugs, offering potential avenues for treating conditions like Alzheimer's and Parkinson's disease.[1] The fluorine atom can enhance blood-brain barrier penetration and block metabolic degradation at the alpha-carbon position, prolonging the drug's half-life. It has also been used in the synthesis of anti-cancer and anti-inflammatory agents.[5]
Agrochemicals
In the agrochemical sector, it is used to develop more effective and environmentally considerate herbicides and pesticides.[1][2] The fluoroethyl moiety can enhance the systemic activity and soil stability of the active ingredients.
Chemical Probes and Reagents
Beyond its role as a building block, it is used to synthesize specialized chemical reagents. Examples include:
-
N-2-fluoroethylmaleimide: A reagent for modifying thiol groups in proteins.[10]
-
1,3-bis-(2-fluoroethyl) urea (BFU): Used in the synthesis of various biologically active compounds.[10]
-
2-fluoroethylisocyanate: A versatile reagent for creating carbamate linkages.[10]
The following diagram illustrates the pivotal role of 2-Fluoroethylamine HCl as a precursor to these diverse applications.
Caption: Key application areas derived from 2-Fluoroethylamine HCl.
Analytical Quality Control
Ensuring the purity and identity of 2-Fluoroethylamine hydrochloride is paramount, especially when it is intended for use in GMP environments. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard methods for quality control.[3]
HPLC Protocol for Purity Assessment
Objective: To determine the purity of a batch of 2-Fluoroethylamine hydrochloride using Reverse Phase HPLC.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A mixture of acetonitrile and water with an acidic modifier like phosphoric acid or formic acid (for MS compatibility).[11]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of ~1 mg/mL.
Expected Results: The main peak corresponding to 2-Fluoroethylamine hydrochloride should be sharp and well-resolved. Purity is calculated based on the area percentage of the main peak relative to all other peaks in the chromatogram. A purity of >95% is typically required for research-grade material.[3][6]
Representative Analytical Data
| Analytical Technique | Parameter | Expected Result |
| Purity (HPLC) | Area % | ≥95%[3][6] |
| Identity (¹H NMR) | Chemical Shifts (δ) | Consistent with the structure (peaks for -CH₂F, -CH₂N-) |
| Identity (Mass Spec) | Molecular Ion Peak | Consistent with the molecular weight of the free base |
| Appearance | Visual Inspection | White to light yellow crystalline solid |
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be strictly followed when handling 2-Fluoroethylamine hydrochloride.
-
Hazards: The compound is classified as an irritant, causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[12][13]
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves, and safety glasses or goggles.[12][13][14] Work should be conducted in a well-ventilated area or a chemical fume hood.[12]
-
First Aid:
-
Skin Contact: Wash immediately with plenty of soap and water. If irritation occurs, seek medical attention.[12][14]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[12]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[12][13]
-
-
Storage: Store in a cool, dry, well-ventilated place in a tightly closed container, away from incompatible materials such as strong oxidizing agents.[2][13][14] The product has a shelf life of approximately 2 years under proper storage conditions.[3]
Conclusion
2-Fluoroethylamine hydrochloride is more than just a chemical on a shelf; it is a key enabler of innovation in medicinal chemistry and materials science. Its value lies in the unique properties imparted by the fluorine atom, combined with the synthetic versatility of the primary amine. Understanding the rationale behind its synthesis, its diverse applications, and the rigorous methods for ensuring its quality allows researchers to leverage this powerful building block to its full potential, paving the way for the development of next-generation therapeutics and advanced materials.
References
-
Anichem. (n.d.). 2-Fluoroethylamine Hydrochloride: A Versatile Research Compound. Retrieved from [Link]
- Google Patents. (2016). CN104496825B - The preparation method of 2-fluorine ethylamine hydrochloride.
-
Caming Pharmaceutical Ltd. (n.d.). 2-Fluoroethylamine hydrochloride CAS 460-08-2. Retrieved from [Link]
- Google Patents. (2015). CN104496825A - Preparation method of 2-fluoroethylamine hydrochloride.
-
SIELC Technologies. (2018). Ethanamine, 2-fluoro-, hydrochloride (9CI). Retrieved from [Link]
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HazComFast. (n.d.). 2-Fluoroethylamine (CAS 406-34-8). Retrieved from [Link]
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Company Website. (n.d.). 2-Fluoroethylamine. Retrieved from [Link]
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